molecular formula C8H17ClN2O B1286627 N,N-dimethylpiperidine-4-carboxamide hydrochloride CAS No. 6270-42-4

N,N-dimethylpiperidine-4-carboxamide hydrochloride

Cat. No.: B1286627
CAS No.: 6270-42-4
M. Wt: 192.68 g/mol
InChI Key: AQEDPORECJZBIA-UHFFFAOYSA-N
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Description

N,N-dimethylpiperidine-4-carboxamide hydrochloride: is a chemical compound with the molecular formula C8H17ClN2O. It is a derivative of piperidine, a six-membered heterocyclic amine, and is commonly used in various chemical and pharmaceutical applications. This compound is known for its stability and reactivity, making it a valuable building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N,N-dimethylpiperidine-4-carboxamide hydrochloride typically begins with piperidine and dimethylamine.

    Reaction: The piperidine is reacted with dimethylamine in the presence of a suitable catalyst, such as hydrochloric acid, to form N,N-dimethylpiperidine-4-carboxamide.

    Purification: The resulting product is then purified through recrystallization or other suitable methods to obtain the hydrochloride salt.

Industrial Production Methods:

    Large-Scale Synthesis: In industrial settings, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield.

    Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N-dimethylpiperidine-4-carboxamide hydrochloride can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: It can be reduced to form different reduced forms, depending on the reducing agents used.

    Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed:

    Oxidation Products: Oxidized derivatives of N,N-dimethylpiperidine-4-carboxamide.

    Reduction Products: Reduced forms of the compound.

    Substitution Products: Substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry:

    Building Block: N,N-dimethylpiperidine-4-carboxamide hydrochloride is used as a building block in the synthesis of more complex organic molecules.

    Catalysis: It is used in catalytic reactions to facilitate the formation of desired products.

Biology:

    Biochemical Studies: The compound is used in biochemical studies to understand its interactions with biological molecules.

    Enzyme Inhibition: It is studied for its potential to inhibit certain enzymes.

Medicine:

    Drug Development: this compound is explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Pharmacological Studies: It is used in pharmacological studies to evaluate its effects on various biological systems.

Industry:

    Chemical Manufacturing: The compound is used in the manufacturing of various chemicals and intermediates.

    Material Science:

Mechanism of Action

Molecular Targets and Pathways:

    Binding Sites: N,N-dimethylpiperidine-4-carboxamide hydrochloride interacts with specific binding sites on target molecules.

    Pathways: The compound can modulate various biochemical pathways, leading to its observed effects.

Mechanism:

    Interaction with Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.

    Receptor Binding: It can bind to receptors on cell surfaces, triggering a cascade of intracellular events.

Comparison with Similar Compounds

  • N,N-dimethylpiperidine-4-carboxamide
  • N,N-dimethylcyclohexanecarboxamide
  • N-methyl-3-piperidinecarboxamide hydrochloride

Uniqueness:

  • Structural Features: N,N-dimethylpiperidine-4-carboxamide hydrochloride has unique structural features that differentiate it from similar compounds.
  • Reactivity: Its reactivity profile is distinct, making it suitable for specific applications that other similar compounds may not be able to achieve.

Properties

IUPAC Name

N,N-dimethylpiperidine-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.ClH/c1-10(2)8(11)7-3-5-9-6-4-7;/h7,9H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQEDPORECJZBIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60600863
Record name N,N-Dimethylpiperidine-4-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60600863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6270-42-4
Record name 6270-42-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35515
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N-Dimethylpiperidine-4-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60600863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-dimethylpiperidine-4-carboxamide hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of 4-dimethylcarbamoyl-piperidine-1-carboxylic acid tert-butyl ester (66) (220 mg, 0.85 mmol) in 4N HCl/MeOH (20 mL) was stirred at RT for 30 min. The reaction mixture was concentrated to give the product piperidine-4-carboxylic acid dimethylamide hydrochloride (67) (163 mg, 0.85 mmol, yield 99.9%).
Quantity
220 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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